(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
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Overview
Description
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a complex organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine typically involves multicomponent reactions. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like H₂O₂ or TBHP.
Reduction: Using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted tetrahydroquinolines.
Scientific Research Applications
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antineuroinflammatory properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
8-Methyl-1,2,3,4-tetrahydroquinoline: Another similar compound used in template-directed meta-C-H activation.
Uniqueness
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is unique due to its specific ethoxy and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(8-ethoxy-1-methyl-3,4-dihydro-2H-quinolin-3-yl)methanamine |
InChI |
InChI=1S/C13H20N2O/c1-3-16-12-6-4-5-11-7-10(8-14)9-15(2)13(11)12/h4-6,10H,3,7-9,14H2,1-2H3 |
InChI Key |
VYDZZJINJXHJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N(CC(C2)CN)C |
Origin of Product |
United States |
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